Product packaging for Duartin, dimethyl ether(Cat. No.:)

Duartin, dimethyl ether

Cat. No.: B1237586
M. Wt: 360.4 g/mol
InChI Key: AXXBADPZGFAAHF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Duartin, Dimethyl Ether is a synthetic small molecule provided for basic laboratory research. It is assigned the probe identifier PD119004 and is characterized by a molecular weight of 360.16 g/mol and a chemical formula of C₂₁H₂₀O₆ . This compound is a dimethyl ether derivative, featuring a complex structure with three rings, two of which are aromatic . Its calculated properties include a clogP of 3.45, indicating good lipid solubility, and a Topological Polar Surface Area (TPSA) of 55.38 Ų . It is supplied as part of specialized compound collections for screening and investigative purposes. Researchers are exploring its potential as a chemical probe to study various biological pathways and protein interactions. The specific molecular targets, mechanism of action, and full range of research applications for this compound are subjects of ongoing investigation and are not yet fully characterized. Handling of this compound should follow standard laboratory safety protocols. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O6 B1237586 Duartin, dimethyl ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C20H24O6/c1-21-15-8-6-12-10-13(11-26-17(12)19(15)24-4)14-7-9-16(22-2)20(25-5)18(14)23-3/h6-9,13H,10-11H2,1-5H3/t13-/m0/s1

InChI Key

AXXBADPZGFAAHF-ZDUSSCGKSA-N

SMILES

COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC

Isomeric SMILES

COC1=C(C2=C(C[C@@H](CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC

Origin of Product

United States

Advanced Characterization and Structural Elucidation of Duartin, Dimethyl Ether

Systematic Nomenclature and Isomeric Considerations of Duartin, Dimethyl Ether

This compound is systematically named (3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene. smolecule.com This nomenclature, following IUPAC guidelines for organic compounds, precisely describes its molecular architecture. bcpcpesticidecompendium.org It is classified as a member of the flavonoid family, a diverse group of plant secondary metabolites. smolecule.comebi.ac.uk

The structure of this compound presents several possibilities for isomerism. As a chiral molecule with a defined stereocenter at the C3 position, it has an enantiomer, (3S)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene. The potential for diastereomers also exists if other stereocenters were present. Furthermore, constitutional isomers are possible, involving different arrangements of the five methoxy (B1213986) groups on the chromene and phenyl rings. Functional isomers, such as those seen with simpler ethers like dimethyl ether and ethanol, are also a theoretical possibility, although they would represent significantly different compound classes. testbook.comdoubtnut.comwikipedia.orgaskfilo.com

Methodological Approaches for Determining the Absolute and Relative Stereochemistry of this compound

The definitive assignment of the three-dimensional structure of this compound, particularly its absolute configuration, necessitates the use of sophisticated chiroptical and crystallographic techniques.

X-ray Crystallography for Crystalline Forms of this compound

X-ray crystallography stands as a powerful, non-ambiguous method for determining the complete three-dimensional structure of a molecule in its crystalline state. For a molecule like this compound, obtaining a single, high-quality crystal is a prerequisite for analysis. nih.gov The process involves directing X-rays at the crystal and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions. nih.gov

While a specific crystal structure for this compound is not publicly available, studies on related 3,4-dihydro-2H-benzo[g]chromene derivatives have been successfully conducted. nih.gov For instance, the crystal structure of (10E)-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione-10-oxime, synthesized from α-lapachone, was determined, revealing its E stereochemistry and intermolecular hydrogen bonding. nih.gov Such studies provide a framework for how the crystal structure of this compound could be elucidated, offering precise bond lengths, angles, and the absolute configuration of the chiral center.

Table 1: Representative Crystallographic Data for a Related Chromene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)12.456(5)
c (Å)11.234(4)
β (°)105.12(3)
Volume (ų)1367.1(9)
Z4
Note: Data is for (10E)-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione-10-oxime and is presented as a representative example. nih.gov

Advanced Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

In the absence of a crystal structure, or to confirm the stereochemistry in solution, advanced chiroptical spectroscopic methods are invaluable.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared light. whiterose.ac.uknih.gov VCD provides detailed structural information about chiral molecules in solution and is particularly sensitive to the molecule's conformation. whiterose.ac.ukacs.org The absolute configuration of a molecule can be determined by comparing the experimental VCD spectrum with the theoretically calculated spectrum for a specific enantiomer. researchgate.netugent.be This technique has been successfully applied to determine the absolute configuration of various chiral molecules, including chromane (B1220400) derivatives. acs.org The high resolution of VCD spectra allows for the detailed analysis of individual vibrational modes and their couplings. whiterose.ac.uk

Comprehensive Spectroscopic Methodologies for this compound Structure Analysis

Beyond stereochemistry, a full structural elucidation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. mdpi.combohrium.comnih.govresearchgate.net For this compound, HRMS would confirm the molecular formula C₂₀H₂₄O₆.

Tandem mass spectrometry (MS/MS) experiments on flavonoids provide a wealth of structural information through the analysis of fragmentation patterns. mdpi.combohrium.comnih.govresearchgate.net Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions that cleave the C-ring, as well as losses of small neutral molecules like CO, H₂O, and, in the case of methoxylated flavonoids like this compound, the loss of a methyl radical (CH₃•). mdpi.comnih.govscielo.br The specific fragmentation pattern can help to identify the substitution patterns on the A and B rings. mdpi.com

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ C₂₀H₂₅O₆⁺ 361.1646
[M+Na]⁺ C₂₀H₂₄O₆Na⁺ 383.1465
[M-CH₃]⁺ C₁₉H₂₁O₆⁺ 345.1333

Note: These are theoretical values. Experimental values would be compared to these to confirm the elemental composition and identify fragments.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed covalent structure of organic molecules in solution. silae.itnih.gov While one-dimensional ¹H and ¹³C NMR provide initial information about the chemical environments of the protons and carbons, multidimensional NMR techniques are essential for assembling the complete molecular puzzle of a complex structure like this compound. silae.itdiva-portal.orgresearchgate.netresearchgate.net

Common 2D NMR experiments that would be employed include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is crucial for connecting different fragments of the molecule, such as the trimethoxyphenyl ring to the chromene scaffold. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the relative stereochemistry and conformation of the molecule.

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved, confirming its connectivity and providing insights into its three-dimensional structure in solution. silae.itresearchgate.net

Infrared and Raman Spectroscopy for Vibrational Fingerprint Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the vibrational modes of a molecule, providing a unique "fingerprint." These vibrational modes are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds.

For this compound, one would expect to observe characteristic vibrational bands corresponding to its functional groups. These would include C-H stretching vibrations from the aromatic rings and methoxy groups, C-O stretching from the ether linkages, and various bending and deformation modes of the isoflavonoid (B1168493) core.

A detailed analysis would involve:

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Specific peaks in the IR spectrum would correspond to the different functional groups present in this compound. For instance, the presence of ether linkages would be confirmed by strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ region. mdpi.com The absence of broad O-H stretching bands (typically around 3600-3200 cm⁻¹) would confirm the complete methylation of the parent Duartin's hydroxyl groups.

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light, usually from a laser. It provides complementary information to IR spectroscopy. Aromatic ring stretching vibrations, for example, often produce strong and sharp signals in the Raman spectrum.

However, no published experimental or theoretically calculated IR or Raman spectra for this compound could be located. Therefore, a data table of its vibrational frequencies cannot be compiled at this time.

Conformational Analysis and Dynamics of this compound in Solution and Solid State

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotamers. The conformation of a molecule can significantly influence its physical, chemical, and biological properties.

For a complex molecule like this compound, numerous conformers are possible due to the rotational freedom around several single bonds, such as those connecting the methoxy groups and the linkage between the chromane and phenyl rings.

Conformational Analysis in Solution: In solution, molecules are typically in a dynamic equilibrium, interconverting between different low-energy conformations. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often used to study these dynamics and determine the relative populations of different conformers. The solvent can play a crucial role in influencing the conformational preferences. nih.govmedkoo.com

Conformational Analysis in the Solid State: In the solid state, molecules are locked into a specific conformation within the crystal lattice. X-ray crystallography is the definitive method for determining the solid-state conformation of a molecule. This provides precise information about bond lengths, bond angles, and torsion angles. oup.comsdu.dkacs.org

As with the spectroscopic data, there is no published research on the conformational analysis of this compound in either the solution or solid state. Consequently, it is not possible to provide a data table of its conformational isomers or discuss its dynamic behavior.

Synthetic Strategies and Methodologies for Duartin, Dimethyl Ether and Its Analogues

Retrosynthetic Analysis and Key Disconnections for Duartin, Dimethyl Ether

A retrosynthetic analysis of this compound reveals several logical disconnections for its synthesis. The core structure is a chromane (B1220400) ring substituted with methoxy (B1213986) groups and a trimethoxyphenyl group. The most apparent disconnections involve the formation of the ether linkages and the carbon-carbon bond connecting the chromane and the phenyl rings.

Key Disconnections:

C-C Bond Disconnection: The bond between the C3 of the chromane and the trimethoxyphenyl ring is a primary target for disconnection. This suggests a synthetic strategy involving the coupling of a chromane precursor with a suitably activated trimethoxyphenyl derivative.

Ether Linkages: The five methoxy groups present on the molecule can be retrosynthetically disconnected to their corresponding hydroxyl groups. This points towards methylation reactions occurring late in the synthetic sequence.

Chromane Ring Formation: The chromane core itself can be disconnected through a phenolic precursor and a three-carbon unit, suggesting a cyclization reaction to form the heterocyclic ring.

Total Synthesis Approaches: Development and Optimization of Pathways

While specific total syntheses for this compound are not extensively documented in publicly available literature, plausible pathways can be constructed based on the synthesis of analogous isoflavonoids. A general approach would involve the construction of the substituted chromane core followed by the introduction of the trimethoxyphenyl side chain.

One potential pathway could begin with a substituted phenol (B47542) which undergoes a series of reactions to build the chromane ring system. This could be followed by a key coupling step, such as a Suzuki or Stille coupling, to attach the trimethoxyphenyl group. The final steps would likely involve the methylation of any free hydroxyl groups to yield the target molecule. Optimization of such a pathway would focus on maximizing the yield and stereoselectivity of each step, particularly the coupling and cyclization reactions.

Partial Synthesis and Semi-Synthesis from Defined Precursors

Partial synthesis from a more complex, naturally occurring precursor can be a more efficient route to this compound. Natural isoflavonoids with a similar core structure could serve as starting materials.

Utilization of Specific Alcohols and Aldehydes in this compound Synthesis

The synthesis of the chromane ring often involves the reaction of a phenol with an α,β-unsaturated aldehyde or a related three-carbon component. For this compound, a potential precursor would be a dimethoxyphenol which could react with an appropriate aldehyde to form the chromane ring. The trimethoxyphenyl group could be introduced from a corresponding aldehyde, such as 2,3,4-trimethoxybenzaldehyde, through a condensation reaction followed by reduction. The specific choice of these precursors is critical for establishing the correct substitution pattern on the final molecule.

Catalytic Systems and Reaction Conditions for Enhanced Selectivity and Yield in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective bond formations. The synthesis of a complex molecule like this compound would benefit significantly from the application of advanced catalytic systems.

Homogeneous Catalysis in Ether Formation Pathways

The multiple methoxy groups in this compound are typically introduced via methylation of precursor hydroxyl groups. Homogeneous catalysts can be employed to facilitate these etherification reactions under mild conditions. For instance, base-catalyzed methylation using dimethyl sulfate (B86663) or methyl iodide is a common method. The choice of base and solvent can influence the reaction's efficiency and prevent unwanted side reactions.

Heterogeneous Catalysis for Efficient Bond Formation

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. In the context of this compound synthesis, solid-supported catalysts could be utilized for key bond-forming reactions. For example, a palladium-on-carbon (Pd/C) catalyst could be used for hydrogenation steps, such as the reduction of a double bond within the chromane precursor. Solid acid or base catalysts could also be employed for cyclization or condensation reactions, potentially offering improved yields and simplified workup procedures compared to their homogeneous counterparts.

Chemo-Enzymatic and Biosynthetic Mimicry Routes towards this compound

Biosynthetic Mimicry with O-Methyltransferases (OMTs):

In nature, the methylation of flavonoids is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.govnih.gov These enzymes exhibit remarkable regioselectivity, often targeting a single hydroxyl group on a complex scaffold. nih.govmdpi.com This biological approach can be mimicked in the lab to achieve specific methylation patterns that are difficult to obtain through conventional chemistry. acs.org

A plausible chemo-enzymatic route to this compound would involve the chemical synthesis of the Duartin precursor, followed by enzymatic methylation as the final step. This strategy leverages the strengths of both disciplines: the power of chemical synthesis to build the core structure and the precision of biocatalysis for the final modification. OMTs isolated from various plant or microbial sources have been shown to methylate a wide array of flavonoids and isoflavonoids. maxapress.comnih.gov For the synthesis of this compound, one would require an OMT or a combination of OMTs capable of methylating the hydroxyl groups at the C-7 and C-3' positions. Research into OMTs from citrus species, for instance, has identified enzymes that can catalyze methylation at the 7-OH and 3'-OH positions of flavonoids. mdpi.com

The process would involve incubating the synthetic Duartin precursor with a selected OMT and a methyl donor, typically SAM. The efficiency of this step depends on substrate specificity, enzyme stability, and the availability of the expensive SAM cofactor, though strategies for in-situ SAM regeneration are being developed.

Table 1: Potential O-Methyltransferases (OMTs) for Flavonoid Synthesis

Enzyme TypeSource Organism (Example)Known SubstratesPotential Application for Duartin
Flavonoid 3'-O-MethyltransferaseCitrus reticulataLuteolin, QuercetinMethylation of the 3'-hydroxyl group
Flavonoid 7-O-MethyltransferaseMedicago truncatulaDaidzein (B1669772) (isoflavone)Methylation of the 7-hydroxyl group
Multifunctional OMTsLentinula edodesEriodictyol, ButeinPotential for sequential or single-step dimethylation

This chemo-enzymatic approach offers a greener, more selective alternative to traditional methylation reagents like dimethyl sulfate or methyl iodide, which are highly toxic and often lead to mixtures of products. nih.gov

Stereoselective Synthesis of this compound and its Diastereomers

The biological activity of isoflavans is often highly dependent on their stereochemistry. Duartin possesses a single stereocenter at the C-3 position, meaning its synthesis requires a stereoselective approach to obtain the desired enantiomer, (3R)-Duartin, and its derivatives.

Several modern synthetic methodologies can be employed to establish the stereochemistry of the isoflavan (B600510) core. A prominent strategy involves the asymmetric synthesis of a key intermediate, which is then cyclized to form the heterocyclic ring.

Key Stereoselective Approaches:

Asymmetric Hydrogenation: An isoflavone (B191592) precursor could be synthesized first, followed by asymmetric hydrogenation of the C2-C3 double bond. This requires a suitable chiral catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand, to induce facial selectivity and produce the desired enantiomer in high excess.

Asymmetric Dihydroxylation and Cyclization: A powerful method for synthesizing chiral flavan-3-ols involves the Sharpless asymmetric dihydroxylation of a 1,3-diarylpropene precursor. nih.govacs.org This reaction can create two adjacent stereocenters with high enantiomeric excess. Subsequent acid-catalyzed cyclization would yield the flavan-3-ol (B1228485) scaffold. While Duartin is an isoflavan (3-aryl-chroman) rather than a flavan (B184786) (2-aryl-chroman), analogous strategies starting from different precursors could be envisioned.

Chiral Pool Synthesis: Starting from a readily available chiral molecule, the synthesis can be directed to produce the target molecule with the correct absolute stereochemistry.

Organocatalysis: Chiral organocatalysts could be used to control the stereochemical outcome of key bond-forming reactions, such as the conjugate addition of a phenolic nucleophile to a chiral α,β-unsaturated intermediate.

A hypothetical stereoselective synthesis of the Duartin core could involve the [4+2] cycloaddition of a styryl ether (derived from a phenylacetaldehyde (B1677652) dimethyl acetal) with an ortho-quinone methide generated in situ. thieme-connect.com By using chiral acids or catalysts, this reaction could be rendered enantioselective, providing direct access to the chiral isoflavan skeleton in high yield and stereoselectivity. thieme-connect.com Once the chiral Duartin core is synthesized, subsequent methylation would yield the final product without affecting the established stereocenter.

Table 2: Comparison of Stereoselective Methods for Isoflavan Core Synthesis

MethodKey TransformationTypical Catalyst/ReagentAdvantagesPotential Challenges
Asymmetric HydrogenationReduction of C=C bondChiral Rh/Ru complexesHigh enantioselectivity, directSynthesis of isoflavone precursor
Asymmetric DihydroxylationC=C to chiral diolAD-mix-α / AD-mix-βWell-established, high eeIndirect route, requires cyclization
[4+2] CycloadditionHetero-Diels-AlderChiral Lewis/Brønsted acidsConvergent, high stereoselectivityGeneration of reactive intermediates
OrganocatalysisConjugate additionChiral amines, squaramidesMetal-free, mild conditionsSubstrate scope and optimization

Research on Process Intensification and Scalability for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires significant optimization to improve efficiency, reduce waste, and ensure economic viability. Process intensification (PI) involves developing innovative equipment and techniques to achieve these goals. frontiersin.orgmdpi.com For a multi-step synthesis like that of this compound, PI strategies are crucial.

Enabling Technologies for Synthesis:

Continuous Flow Chemistry: Instead of traditional batch reactors, continuous flow systems offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the ability to integrate reaction, workup, and purification steps. frontiersin.org The synthesis of isoflavone derivatives has been shown to benefit from flow chemistry, allowing for rapid optimization and easier scale-up.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by providing rapid and uniform heating. nih.gov This has been successfully applied to various steps in flavonoid synthesis, such as Suzuki-Miyaura coupling reactions to build the carbon skeleton. nih.gov

Alternative Energy Sources: Technologies like ultrasound (sonochemistry) and ohmic heating can enhance reaction rates and yields by creating high-energy microenvironments and ensuring efficient energy transfer. frontiersin.org

Scalability Challenges and Strategies:

Scaling the synthesis of a complex molecule like this compound presents several challenges:

Cost and Availability of Starting Materials: The synthesis would likely begin from specialized aromatic compounds, which can be expensive.

Catalyst Efficiency and Cost: Many key steps rely on expensive transition metal catalysts (e.g., Palladium, Rhodium). Developing highly active catalysts that can be used at low loadings and recycled is essential for scalability. nih.gov

Purification: Chromatographic purification is common in the lab but is often impractical and costly on an industrial scale. Developing syntheses that yield clean products requiring only crystallization is a key goal.

For this compound, a scalable strategy might involve a continuous flow process for the core construction, potentially using a heterogeneous (solid-supported) catalyst for easy removal and recycling. The final enzymatic methylation step could also be implemented in a flow reactor using immobilized enzymes, which would allow for continuous production and reuse of the biocatalyst. frontiersin.orgnih.gov

Table 3: Process Intensification Techniques for Flavonoid Synthesis

TechniquePrincipleApplication in SynthesisScalability Benefit
Continuous FlowReactions in a tube/channel reactorMulti-step synthesis, hazardous reactionsImproved safety, consistency, and throughput
Microwave HeatingDielectric heatingSuzuki coupling, cyclizationsDrastic reduction in reaction times
Ultrasound (Sonochemistry)Acoustic cavitationTransesterification, nanoparticle synthesisEnhanced reaction rates, improved mixing
Heterogeneous CatalysisSolid-phase catalystsHydrogenation, coupling reactionsSimplified purification, catalyst recycling
Biocatalysis (Immobilized Enzymes)Enzymes fixed on a supportSelective methylation/glycosylationCatalyst reuse, continuous processing

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Duartin, Dimethyl Ether

Oxidation and Reduction Chemistry of Duartin, Dimethyl Ether

The oxidation and reduction reactions of this compound are expected to involve its isoflavone (B191592) core, including the aromatic systems and the heterocyclic C-ring.

Oxidation: The methoxy-substituted aromatic rings make the compound susceptible to oxidation. In biological systems, isoflavones undergo oxidative metabolism, often catalyzed by cytochrome P450 enzymes, leading to hydroxylated products. mdpi.com For this compound, this could potentially occur on the A or B rings, although the existing methoxy (B1213986) and C-methyl groups may influence the position of such modifications. The ether linkages themselves are generally stable but can be oxidized under specific conditions to form aldehydes or ketones. smolecule.com The atmospheric oxidation of simple ethers like dimethyl ether proceeds via peroxy radical intermediates, a pathway that could be relevant for the methoxy groups in this compound under specific environmental conditions. rsc.org Furthermore, some isoflavones exhibit pro-oxidant activity, particularly in the presence of transition metal ions like iron, which can participate in redox cycling. nih.govcore.ac.uk

Reduction: Reduction reactions would likely target the α,β-unsaturated ketone system in the C-ring of the isoflavone structure. Catalytic hydrogenation, for example, can reduce the C2=C3 double bond to yield the corresponding isoflavanone. This is a common transformation for flavonoids and related compounds. Additionally, under stronger reducing conditions, the C4-carbonyl group could be reduced to a hydroxyl group, forming an isoflavanol. The aromatic rings are generally resistant to reduction except under harsh conditions, such as Birch reduction. Studies on related isoflavones show they can reduce certain metal ions, like Cu(II) to Cu(I), a reaction influenced by the substitution pattern on the rings. nih.gov

Electrophilic and Nucleophilic Reactions Involving the Ether Linkage and Aromatic Systems

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electron distribution across its molecular framework.

Electrophilic Reactions: The four methoxy groups (-OCH₃) and two C-methyl groups (-CH₃) on the A and B rings are electron-donating. This increases the electron density of the aromatic systems, activating them towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. rsc.orgresearchgate.net The presence of these activating groups favors electrophilic attack. researchgate.net For instance, aminomethylation, a type of electrophilic substitution, has been successfully performed on 7-hydroxyisoflavones, with the reaction being favored by electron-donating substituents. researchgate.net

Nucleophilic Reactions: The ether linkages are key sites for nucleophilic reactions. The ether oxygen atoms are nucleophilic and can be protonated by strong acids like HBr or HI. numberanalytics.comchemistrysteps.commasterorganicchemistry.comyoutube.com This protonation converts the alkoxy group into a good leaving group (an alcohol), allowing for subsequent nucleophilic attack by a halide ion to cleave the C-O bond. chemistrysteps.commasterorganicchemistry.comwikipedia.org This reaction can proceed via an Sₙ1 or Sₙ2 mechanism depending on the structure of the carbon attached to the ether oxygen. chemistrysteps.comwikipedia.org For the methyl ethers in this compound, an Sₙ2 mechanism is expected. chemistrysteps.com The carbonyl carbon at the C-4 position is an electrophilic center and can be attacked by nucleophiles. In biological contexts, the formation of O-methylated flavonoids from hydroxylated precursors involves a nucleophilic substitution (Sₙ2) reaction where a hydroxyl group attacks the electrophilic methyl donor, S-adenosyl-L-methionine (SAM). nih.govencyclopedia.pub

Rearrangement Reactions and Fragmentation Patterns of this compound

The structural analysis of this compound, particularly through mass spectrometry, reveals characteristic fragmentation patterns and potential rearrangement reactions.

Fragmentation Patterns: Electron ionization mass spectrometry (EI-MS) of isoflavonoids provides significant structural information through fragmentation. msu.edumemphis.edu The most predominant fragmentation of the isoflavone core involves cleavage of the heterocyclic C-ring. tandfonline.comtandfonline.com A common fragmentation pathway for flavonoids is the retro-Diels-Alder (RDA) reaction, which provides information about the substituents on the A and B rings. rsc.orgrsc.org While this is a major pathway for flavones, isoflavones exhibit more complex patterns. rsc.org

Key fragmentation behaviors observed for isoflavones in mass spectrometry include:

Loss of CO: A neutral loss of a carbon monoxide molecule ([M+H-CO]⁺) from the C-4 carbonyl group is a characteristic fragmentation. tandfonline.comtandfonline.com

Double CO Loss: A sequential loss of two CO molecules ([M+H-2CO]⁺) is considered a diagnostic feature for many isoflavones. tandfonline.comtandfonline.com

Cleavage of Substituents: The methoxy groups can be lost as methyl radicals (•CH₃), leading to fragment ions 15 mass units lower.

C-ring Fission: Besides RDA, other cleavages of the C-ring provide diagnostic ions that help distinguish isomers. rsc.org

The fragmentation of C-glycosides, which are structurally related to the C-methyl groups in this compound, also involves characteristic cleavages of the sugar moiety, providing a model for how the C-C bond might behave under ionization. nih.gov

Rearrangement Reactions: During fragmentation, rearrangement reactions can occur. Radical-induced aryl migration, where the B-ring shifts its position, is a known process in radical chemistry and could potentially occur under certain reaction conditions or during mass spectrometric analysis. rsc.org The Wittig and Stevens rearrangements are examples of base-catalyzed 1,2-shifts from an oxygen to an adjacent carbanion, which could be conceptually relevant to the ether linkages under strongly basic conditions.

A table of expected major fragment ions for this compound based on data from related isoflavonoids is presented below.

Proposed Fragment Description Reference Ion (Daidzein, m/z 254)
[M+H]⁺Protonated molecular ion255
[M+H-CO]⁺Loss of carbon monoxide from C-ring227
[M+H-2CO]⁺Loss of two carbon monoxide molecules199
[M+H-CH₃]⁺Loss of a methyl radical from a methoxy group-
1,3A⁺RDA fragment containing the A-ring137
1,3B⁺RDA fragment containing the B-ring118
Data derived by analogy from fragmentation studies of daidzein (B1669772) and other isoflavones. tandfonline.comtandfonline.com

Kinetics and Thermodynamics of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, general principles can be drawn from studies on related structures like simpler ethers and other isoflavones.

Kinetics: The rates of reaction for this compound would be highly dependent on the reaction type and conditions.

Ether Cleavage: The acidic cleavage of ethers requires overcoming a significant activation energy barrier, which is why these reactions often require heat. masterorganicchemistry.com

Enzymatic Reactions: The kinetics of isoflavone metabolism by enzymes, such as glucuronidation or hydroxylation, often follow Michaelis-Menten kinetics. mdpi.comnih.gov Studies on isoflavones like genistein (B1671435) and prunetin (B192199) show that kinetic parameters (Kₘ and k꜀ₐₜ) vary significantly depending on the specific enzyme isoform and the isoflavone structure. mdpi.comnih.gov

Thermal Degradation: The thermal conversion of isoflavone glycosides in soymilk has been shown to follow first-order reaction kinetics, with rate constants increasing with temperature. ijournals.cnnih.gov Similar kinetic behavior would be expected for the degradation of this compound under thermal stress.

Photochemical Degradation: The photochemical degradation of isoflavones can occur through direct and indirect photolysis, with reaction rates influenced by pH and the presence of natural organic matter. acs.org

Thermodynamics: Thermodynamic considerations govern the position of equilibrium and the feasibility of reactions.

Ether Cleavage: The cleavage of the strong C-O ether bond is typically an endergonic process that is driven forward by the formation of more stable products, often coupled with subsequent exothermic steps.

Combustion: The combustion of ethers is a highly exothermic process, releasing significant energy. smolecule.comresearchgate.net

Isomerization: The relative stability of this compound compared to potential rearrangement products would determine the thermodynamic favorability of such transformations.

Investigation of Radical Pathways and Intermediate Species in this compound Transformations

Radical reactions are crucial in many transformation pathways, including oxidation, combustion, and photolysis. A radical reaction typically involves initiation, propagation, and termination steps. libretexts.orgcornell.edu

Radical Formation: Radicals can be generated from this compound through several mechanisms:

Hydrogen Abstraction: A highly reactive radical (like a hydroxyl radical, •OH) can abstract a hydrogen atom from one of the C-methyl groups, the aromatic rings, or the methoxy groups. openstax.org This initiation step creates a carbon-centered or oxygen-centered radical on the isoflavone structure.

Photolysis: UV light can induce homolytic cleavage of weaker bonds to form radical species. openstax.org

Electron Transfer: In redox reactions, single-electron transfer can generate radical cations or radical anions.

Intermediate Species and Pathways: Once formed, the initial radical can undergo various reactions.

Reaction with Oxygen: In an aerobic environment, carbon-centered radicals react rapidly with molecular oxygen (O₂) to form peroxyl radicals (ROO•). These intermediates are central to atmospheric oxidation mechanisms. rsc.org

Rearrangements: Radical intermediates can undergo rearrangements, such as the neophyl rearrangement, which involves aryl migration. rsc.org

Propagation: The radical can react with other molecules to generate new radical species, propagating a chain reaction. libretexts.orgopenstax.org For example, the low-temperature oxidation of dimethyl ether involves a complex network of radical reactions that dictate its ignition characteristics. researchgate.netresearchgate.netmdpi.com Similar radical chain-branching pathways could be significant in the oxidation of this compound. smolecule.com

Interactions of this compound with Inorganic and Organometallic Species

The oxygen atoms in the carbonyl and ether groups of this compound possess lone pairs of electrons, making them potential ligands for coordinating with metal ions.

Inorganic Species: Isoflavonoids are known to act as chelating agents for various metal ions, including iron (Fe³⁺, Fe²⁺) and copper (Cu²⁺). nih.govcore.ac.uknih.govresearchgate.netencyclopedia.pub The primary chelation site for many flavonoids is between the 5-hydroxyl group and the 4-carbonyl group. core.ac.ukencyclopedia.pub Although this compound has a methoxy group at the 5-position instead of a hydroxyl group, the C4-carbonyl oxygen and the ether oxygen at the 5-position could still participate in metal binding, albeit likely with different affinity and geometry compared to 5-hydroxyisoflavones. Such interactions can significantly alter the compound's redox properties, potentially enhancing pro-oxidant or antioxidant activity. nih.govcore.ac.uk

Organometallic Species: Organometallic compounds and metal complexes are pivotal as catalysts in the synthesis of isoflavones, indicating direct interaction with the isoflavone core or its precursors. dspaces.orgsocialresearchfoundation.com

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are widely used to synthesize isoflavones by forming the C-C bond to the B-ring. researchgate.net This involves the interaction of organopalladium intermediates with a functionalized chromone (B188151) core.

Nickel and Other Metals: Nickel-catalyzed cross-coupling reactions have also been developed for isoflavone synthesis. dntb.gov.ua Other organometallic reagents, such as those of lithium, magnesium, and aluminum, are used in various organic transformations and could interact with the functional groups of this compound. dspaces.org The study of these interactions is fundamental to developing new synthetic routes and understanding the catalytic cycles involved. socialresearchfoundation.com

Theoretical and Computational Investigations of Duartin, Dimethyl Ether

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide deep insights into the stability, reactivity, and spectroscopic characteristics of Duartin, dimethyl ether.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be employed to determine a variety of ground-state properties. rsc.orgresearchgate.net

Geometric Optimization: The first step would be to find the minimum energy 3D structure of the molecule. This involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Electronic Properties: Once the geometry is optimized, properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map can be calculated. These are crucial for predicting sites of electrophilic and nucleophilic attack.

Reactivity Descriptors: The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov Other descriptors derived from DFT, such as chemical hardness, softness, and electronegativity, would further quantify the molecule's reactivity profile.

A hypothetical data table for DFT-calculated properties of this compound might look as follows:

PropertyCalculated ValueMethod/Basis Set
Total Energy (Hartree)ValueB3LYP/6-31G(d,p)
HOMO Energy (eV)ValueB3LYP/6-31G(d,p)
LUMO Energy (eV)ValueB3LYP/6-31G(d,p)
HOMO-LUMO Gap (eV)ValueB3LYP/6-31G(d,p)
Dipole Moment (Debye)ValueB3LYP/6-31G(d,p)

Ab Initio Methods for Excited States and Spectroscopic Predictions

Ab initio methods, which are based on first principles without empirical parameters, are essential for studying excited states and predicting spectroscopic properties. ebi.ac.uk

Excited States: Methods like Time-Dependent DFT (TD-DFT) or more rigorous ab initio methods such as Configuration Interaction (CI) or Coupled Cluster (CC) would be used to calculate the energies of electronic excited states. This is fundamental for understanding the molecule's response to light.

Spectroscopic Prediction: These calculations would allow for the theoretical prediction of various spectra:

UV-Vis Spectrum: The calculated electronic transitions would predict the wavelengths of maximum absorption (λ_max), corresponding to the molecule's color and its behavior in UV-Vis spectroscopy.

IR and Raman Spectra: By calculating the vibrational frequencies, one can predict the infrared and Raman spectra. These spectra serve as a molecular fingerprint and are invaluable for identifying the compound and its functional groups. mdpi.com

A predicted vibrational frequency table for a key functional group could be presented as:

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-O-C Stretch (Aryl-Alkyl Ether)Methoxy (B1213986) GroupsValue
C-O-C Stretch (Chromane Ring)Ether LinkageValue
C=C StretchAromatic RingsValue

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are crucial.

Conformational Analysis: MD simulations would explore the different spatial arrangements (conformations) the molecule can adopt by rotating around its single bonds. This would identify the most stable and populated conformations in a given environment.

Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can study how the solvent influences the molecule's structure and dynamics. cardiff.ac.uk This includes analyzing the formation of hydrogen bonds (if applicable) and other non-covalent interactions. Radial distribution functions (RDFs) would be calculated to understand the structuring of the solvent around the solute. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire course of a chemical reaction, providing insights that are difficult to obtain experimentally.

Synthesis Modeling: The synthesis of this compound, likely involving the methylation of Duartin, could be modeled. This involves identifying the reactants, products, and any intermediates.

Transition State Search: The highest energy point along the reaction coordinate is the transition state. Locating this structure is key to understanding the reaction's kinetics. d-nb.info

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. nih.gov Computational methods can provide a quantitative estimate of this barrier, explaining why a reaction is fast or slow.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of this compound Analogues (Focus on theoretical methodologies)

QSAR and QSPR models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. balchem.comacs.org While no QSAR studies on this compound exist, the methodology would be as follows:

Descriptor Calculation: For a series of molecules structurally related to this compound, a large number of molecular descriptors would be calculated using software. These descriptors quantify various aspects of the molecular structure, such as size, shape, electronic properties, and lipophilicity. cardiff.ac.ukresearchgate.net

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of these descriptors to an observed activity or property (e.g., antioxidant capacity, receptor binding affinity).

Validation: The predictive power of the QSAR model must be rigorously validated using statistical metrics and external test sets of compounds to ensure its reliability. researchgate.net The goal is to create a model that can accurately predict the activity of new, unsynthesized analogues.

Mechanistic Insights of Duartin, Dimethyl Ether in Select Biological Systems

Molecular Interactions of Duartin, Dimethyl Ether with Macromolecular Targets (e.g., enzymes, receptors, nucleic acids in non-human, non-clinical contexts)

The interaction of flavonoids with various macromolecular targets is a well-established area of research. The specific binding and modulation of enzymes, receptors, and nucleic acids are largely dictated by the flavonoid's structural characteristics, such as the hydroxylation and methoxylation pattern.

Enzyme Interactions: Methoxylated flavonoids have been shown to interact with and modulate the activity of several enzymes. For instance, certain flavones with methoxy (B1213986) groups have demonstrated inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). A study on a flavone (B191248), 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, isolated from Bruguiera gymnorrhiza, showed significant inhibition of both COX-2 and 5-LOX activities in vitro. nih.gov While the specific inhibitory profile of this compound is not known, its methoxylated structure suggests potential interactions with similar enzymatic targets. The table below summarizes the enzymatic inhibition by a structurally related methoxy-flavone.

Enzyme TargetInhibitory EffectCompound Studied
Cyclooxygenase-2 (COX-2)>80% inhibition at 100 µg/ml5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one
5-Lipoxygenase (5-LOX)>80% inhibition at 100 µg/ml5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one
Data derived from in vitro assays.

Receptor Interactions: The ability of flavonoids to bind to various receptors is a key aspect of their biological activity. While specific receptor binding studies for this compound are unavailable, research on other flavonoids indicates potential interactions with receptors such as nuclear receptors. The lipophilicity of methoxylated flavonoids may facilitate their passage through cellular membranes to interact with intracellular receptors.

Nucleic Acid Interactions: Direct interactions between flavonoids and nucleic acids have been reported, although this is a less common mechanism of action compared to enzyme and receptor modulation. These interactions can include intercalation between DNA bases or binding to the grooves of the DNA helix, which can affect DNA replication and transcription. The planar structure of the flavonoid backbone is a key determinant for such interactions. However, without experimental data, the potential for this compound to interact with nucleic acids remains speculative.

Biotransformation Pathways and Metabolite Identification of this compound (in model organisms or in vitro systems, without human data or toxicity focus)

The metabolism of flavonoids, including methoxylated derivatives, is extensively studied in various in vitro and model organism systems. These studies reveal that flavonoids undergo significant biotransformation, which alters their biological properties.

Phase I and Phase II Metabolism: In vitro models, such as Caco-2 cell lines and human liver microsomes, are commonly used to investigate flavonoid metabolism. mdpi.com The primary metabolic reactions include Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: This typically involves hydroxylation and O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. For a compound like this compound, which is heavily methoxylated, O-demethylation would be a probable metabolic step.

Phase II Metabolism: Following Phase I reactions, or directly on the parent compound, Phase II enzymes catalyze the conjugation of glucuronic acid (by UDP-glucuronosyltransferases, UGTs), sulfate (B86663) groups (by sulfotransferases, SULTs), or methyl groups (by catechol-O-methyltransferases, COMTs) to the flavonoid structure. mdpi.com These conjugation reactions increase the water solubility of the compound, facilitating its elimination.

Studies on C-glycosidic flavonoids in Caco-2 cells have identified hydroxylated and methoxylated flavones as Phase I products, with sulfates being the predominant conjugation products. mdpi.com Research on six flavonoid C-glycosides in human liver microsomes and S9 fractions also showed extensive glucuronidation and sulfation. mdpi.com

The expected biotransformation pathways for a methoxylated flavonoid are summarized in the table below.

Metabolic PhaseReactionKey EnzymesPotential Metabolites of a Methoxylated Flavonoid
Phase IHydroxylation, O-demethylationCytochrome P450s (CYPs)Hydroxylated and demethylated derivatives
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs)Glucuronide conjugates
SulfationSulfotransferases (SULTs)Sulfate conjugates
MethylationCatechol-O-methyltransferases (COMTs)Further methylated derivatives

Metabolite Identification: The identification of metabolites is typically achieved using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). For example, in vitro metabolism of 7-methoxyflavanone (B1630992) by Aspergillus ochraceus resulted in the formation of (+)-2,4-trans-7-methoxyflavan-4-ol and 4'-hydroxy-7-methoxyflavone. mdpi.com This highlights that microbial systems can also be used to model and produce potential metabolites of flavonoids.

Elucidation of Signaling Pathways Modulated by this compound (at the cellular or molecular level, non-clinical)

Flavonoids are known to modulate a variety of intracellular signaling pathways that are crucial for cellular functions. The effects are often pleiotropic, impacting multiple pathways simultaneously.

Modulation of Kinase Cascades: Many flavonoids have been shown to interact with and modulate the activity of protein kinases, which are key components of signaling cascades. These include the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.gov By altering the phosphorylation state of target proteins, flavonoids can influence cell survival and proliferation. For example, some flavonoids can inhibit the PI3K/Akt pathway, which is a strong pro-survival signaling system. nih.gov

Influence on Transcription Factors: Flavonoids can also modulate the activity of transcription factors, which in turn regulate gene expression. A notable example is the nuclear factor-kappa B (NF-κB) signaling pathway. The flavone 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one demonstrated inhibitory effects on NF-κB activity. nih.gov Dietary flavonoids, in general, have been reported to attenuate inflammation by targeting intracellular signaling pathways triggered by NF-κB, AP-1, and Nrf2. 5280functionalmed.comnih.gov

A study on a synthetic 2-phenoxychromone derivative, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, which shares structural similarities with the chromene part of this compound, was found to reduce lipid accumulation in Huh7 cells by up-regulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α). nih.gov

The table below summarizes some of the key signaling pathways potentially modulated by methoxylated flavonoids and related structures.

Signaling PathwayModulatory EffectCompound Class/Example
PI3K/Akt PathwayInhibitionFlavonoids
Mitogen-Activated Protein Kinase (MAPK)ModulationFlavonoids
Nuclear Factor-kappa B (NF-κB)Inhibition5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one
PGC1α PathwayUpregulation5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one
Findings are based on in vitro cellular models.

Advanced Analytical Methodologies for Duartin, Dimethyl Ether Detection and Quantification

Chromatographic Method Development for Complex Matrices (e.g., HPLC, GC, Supercritical Fluid Chromatography)

Chromatography is a cornerstone for separating components within a mixture. The choice of technique is highly dependent on the analyte's properties and the complexity of the sample matrix.

Gas Chromatography (GC) Given that Duartin, dimethyl ether is a volatile gas at room temperature, Gas Chromatography (GC) is a primary analytical choice. nih.gov In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase, separating compounds based on their boiling points and interactions with the stationary phase. For the analysis of products from the direct synthesis of dimethyl ether, a packed column such as Porapak Q can be utilized with a thermal conductivity detector (TCD). metu.edu.tr When trace amounts of hydrocarbon impurities or byproducts need to be detected, a flame ionization detector (FID) offers superior sensitivity. researchgate.netresearchgate.net A study on the dimethyl ether-to-olefins (DTO) process highlighted the importance of using both TCD and FID detectors to obtain a complete product distribution, as FID alone fails to detect inorganic products like carbon oxides. researchgate.net

Table 1: Example GC Parameters for Dimethyl Ether Analysis This table is a composite of typical conditions and does not represent a single, specific analysis.

ParameterSettingRationale/CommentCitation
Column Porapak Q packed columnEffective for separating light gases and volatile compounds. metu.edu.tr
Carrier Gas Argon, Helium, or HydrogenInert gases to carry the sample through the column. Hydrogen is increasingly used as a replacement for helium. metu.edu.trgcms.cz
Injector Temperature 250 °CEnsures rapid volatilization of the sample. oup.com
Oven Program Isothermal at 140 °CA constant temperature can be sufficient for simple mixtures, providing analysis times under 15 minutes. researchgate.net
Detector Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID)TCD is used for analyzing the main component (DME), while FID is more sensitive for trace hydrocarbon analysis. metu.edu.trresearchgate.net

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is generally less suitable for the direct analysis of highly volatile compounds like this compound. shimadzu.de HPLC separates compounds in a liquid mobile phase and is ideal for non-volatile or thermally labile substances. rsc.org Analysis of this compound via HPLC would likely require derivatization to convert it into a less volatile, UV-active, or fluorescent compound, or it would be applied to analyze non-volatile impurities or related compounds in a sample matrix. lmaleidykla.lt For instance, HPLC methods are well-established for separating related compounds like flavonoids or ether derivatives in various products. researchgate.netmolnar-institute.com

Supercritical Fluid Chromatography (SFC) Supercritical Fluid Chromatography (SFC) emerges as a powerful hybrid technique, bridging the gap between GC and HPLC. scispace.com It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. shimadzu.denews-medical.net This phase has properties intermediate between a gas and a liquid, offering low viscosity and high diffusivity, which leads to faster separations and higher efficiency compared to HPLC. news-medical.net SFC is particularly advantageous for analyzing thermally labile or non-volatile solutes that are unsuitable for GC. ijarsct.co.in It can achieve resolving power up to five times that of HPLC and is compatible with a wide range of detectors used in both GC and HPLC. news-medical.netijarsct.co.in

Table 2: Comparison of Chromatographic Techniques for Ether Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Analyte Suitability Volatile, thermally stable compoundsNon-volatile, thermally labile compoundsVolatile and non-volatile, thermally labile compounds ijarsct.co.in
Mobile Phase Inert Gas (He, H2, N2)Liquid SolventsSupercritical Fluid (e.g., CO2) shimadzu.de
Operating Pressure Low to ModerateHighVery High
Analysis Speed FastModerate to SlowVery Fast news-medical.net
Detector Compatibility High (FID, TCD, MS)Moderate (UV, FLD, MS)High (FID, UV, MS) ijarsct.co.in
Environmental Impact LowHigh (organic solvent usage)Low (uses recycled CO2) jshanbon.com

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide unparalleled specificity and sensitivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) The coupling of GC with a mass spectrometer (GC-MS) is a definitive method for the identification and quantification of volatile compounds. who.int The mass spectrometer separates ions based on their mass-to-charge ratio, providing a molecular fingerprint of the analyte. For this compound, GC-MS can confirm its presence and measure its concentration even at trace levels in complex matrices. For example, GC-MS and GC-FID have been used to measure residual levels of dimethyl ether in food products after its use as an extraction solvent, with detection limits as low as 2 ppm. fda.gov Using tandem mass spectrometry (GC-MS/MS) further enhances selectivity by reducing matrix interference, which is critical for challenging analyses like detecting contaminants in environmental samples. gcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) While GC-MS is ideal for the parent compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for the comprehensive analysis of related, less volatile substances, such as metabolites or degradation products in biological and environmental samples. nih.govmeasurlabs.com This technique separates analytes in the liquid phase before MS/MS detection, offering high sensitivity for a wide range of compounds. rsc.orgmeasurlabs.com For instance, LC-MS/MS methods have been developed for the analysis of primary aromatic amines in urine and various ether compounds, demonstrating the technique's versatility. nih.govchromatographyonline.com

Table 3: Reported Analytical Performance for Ether-Related Compounds using Hyphenated Techniques This table presents example data to illustrate typical performance and is not specific to this compound.

TechniqueAnalyte TypeMatrixLimit of Detection (LOD)Citation
GC-MS Residual Dimethyl EtherExtracted Food Products< 2 ppm fda.gov
GC-MS Diethylene glycol dimethyl ether (Diglyme)Indoor Air3 µg/m³ who.int
LC-MS/MS Various Aromatic AminesHuman Urine0.1-50 ng/mL (Linear Range) nih.gov
LC-MS/MS Stimulants (including ethers)Human Urine< 25 ng/mL chromatographyonline.com

Development of Advanced Spectroscopic Probes for In Situ Monitoring of this compound

In situ monitoring allows for the real-time analysis of chemical reactions as they occur, providing dynamic information about reaction kinetics, intermediates, and mechanisms.

For this compound, which is often synthesized or used in catalytic processes, in situ spectroscopy is invaluable. uu.nl Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) with an Attenuated Total Reflection (ATR) probe can continuously monitor the concentration of reactants and products. rsc.org This has been applied to study the etherification of cellulose, tracking the epoxide ring opening and hydrolysis of reagents in real time. rsc.org

Other advanced methods include in situ solid-state Nuclear Magnetic Resonance (ssNMR) and Terahertz (THz) rotational spectroscopy. acs.orgdicp.ac.cn In situ ssNMR provides detailed information about the evolution of species during reactions like the methanol-to-olefins process, where dimethyl ether is a key intermediate. dicp.ac.cn THz rotational spectroscopy offers unambiguous molecular recognition and quantitative concentration measurements, making it a powerful tool for monitoring gas-phase reactants and products during catalytic reactions. acs.org

Microfluidic and Lab-on-a-Chip Systems for High-Throughput Analysis of this compound

Microfluidic and lab-on-a-chip (LOC) technologies miniaturize laboratory functions onto a single, small-format device. labmanager.comltf-gmbh.com These systems manipulate tiny volumes of fluids in microchannels, offering significant advantages such as drastically reduced reagent consumption, faster analysis times, improved control over reaction conditions, and potential for high-throughput screening. labmanager.commdpi.comineosopen.org

The application of LOC systems for the analysis of this compound is an emerging area with great potential. researchgate.net Microreactors can be designed to handle gas-phase reactions or the dissolution of gases into liquids for subsequent analysis. ifpenergiesnouvelles.fr The laminar flow characteristic of microchannels allows for highly controlled mixing and reaction kinetics. labmanager.com

A key advantage is the ability to couple microfluidic devices directly with highly sensitive detectors, particularly mass spectrometers. researchgate.netnih.gov This integration allows for the development of micro total analysis systems (µTAS) that can perform sample preparation, reaction, separation, and detection on a single chip, enabling rapid and efficient high-throughput analysis of this compound in various applications. labmanager.com

Environmental Chemistry and Degradation Pathways of Duartin, Dimethyl Ether

Biodegradation Pathways and Microbial Community Interactions with Duartin, Dimethyl Ether

The biodegradation of this compound in environmental matrices such as soil and water is generally considered to be a slow process. nih.gov

Studies have shown a low rate of biodegradation in aqueous screening tests. For instance, in a 28-day closed bottle test (OECD 301D), only 5% biodegradation was observed, leading to the classification of this compound as not readily biodegradable. balchem.comghc.de

Despite its general resistance to rapid biodegradation, some microbial interactions have been identified. Certain microorganisms are capable of metabolizing this compound. For example, the nitrifying bacterium Nitrosomonas europaea can catalyze the oxygenation of one of the carbon atoms, leading to a spontaneous decomposition into formaldehyde (B43269) and methanol (B129727). ethz.ch Methanotrophic bacteria have also been shown to oxidize this compound, although it does not serve as a growth substrate for these bacteria. ethz.ch The subsequent degradation products, formaldehyde and methanol, can then enter central metabolic cycles. ethz.ch

Fate and Transport of this compound in Environmental Matrices (e.g., soil, water, air)

The fate and transport of this compound are largely dictated by its high volatility and low affinity for soil and sediment.

Air: Due to its high vapor pressure (4450 mm Hg at 25°C), this compound released to the environment will exist almost exclusively as a gas in the atmosphere. nih.gov Its relatively short atmospheric half-life of 5.4 days due to reaction with hydroxyl radicals indicates that it will be removed from the atmosphere within weeks. nih.gov As a gas, it is heavier than air, which may cause it to accumulate in low-lying areas initially after a release. nih.govclimalife.co.uk

Soil: In soil, this compound is expected to have very high mobility. nih.gov This is based on an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 27. nih.gov Its high volatility, indicated by an estimated Henry's Law constant of 5.9 x 10⁻³ atm-m³/mol, suggests that volatilization from both moist and dry soil surfaces will be a significant and rapid fate process. nih.gov Adsorption to soil particles is unlikely to be a major factor in its environmental distribution. solgroup.com

Water: If released into water, this compound is not expected to adsorb to suspended solids and sediment. nih.gov The primary removal mechanism from water is volatilization. nih.gov Estimated volatilization half-lives are 2.4 hours for a model river and 2.8 days for a model lake. nih.gov The potential for bioconcentration in aquatic organisms is low, with an estimated bioconcentration factor (BCF) of 3. nih.gov

Table 2: Environmental Fate and Transport Properties of this compound

PropertyValueImplication
Vapor Pressure4450 mm Hg at 25°CExists primarily as a gas in the atmosphere
Log Kow0.07 - 0.18Low potential for bioaccumulation
Henry's Law Constant5.9 x 10⁻³ atm-m³/molRapid volatilization from water and moist soil
Koc27Very high mobility in soil
BCF3Low potential for bioconcentration in aquatic organisms

Theoretical Modeling of Environmental Persistence and Mobility of this compound

Theoretical models are crucial for predicting the environmental behavior of chemicals like this compound. These models utilize its physicochemical properties to estimate its distribution, persistence, and mobility in various environmental compartments.

Models of gas/particle partitioning in the atmosphere confirm that due to its high vapor pressure, this compound will exist solely as a gas. nih.gov Atmospheric chemistry models use rate constants for reactions with hydroxyl and nitrate (B79036) radicals to predict its atmospheric lifetime, which as noted is relatively short. nih.gov

In terms of mobility, quantitative structure-activity relationship (QSAR) models are used to estimate properties like the Koc value. ghc.de The low estimated Koc value for this compound consistently predicts its high mobility in soil across various models. nih.govnovol.com Similarly, its Henry's Law constant, derived from its vapor pressure and water solubility, is a key input for models that predict its rapid volatilization from aquatic systems. nih.gov

Future Research Directions and Emerging Paradigms in Duartin, Dimethyl Ether Research

Exploration of Uncharted Synthetic Methodologies for Duartin, Dimethyl Ether

The conventional synthesis of simple ethers like DME often involves processes such as the dehydration of methanol (B129727). smolecule.compcc.eu However, the synthesis of more complex structures like this compound, requires more sophisticated and targeted methodologies. Future research is anticipated to move beyond traditional methods to explore more efficient, selective, and sustainable synthetic routes.

One promising avenue is the development of novel catalytic systems. The direct synthesis of ethers from syngas (a mixture of carbon monoxide, carbon dioxide, and hydrogen) is a key area of research. anr.fr For this compound, this could involve designing bi-functional or core-shell catalysts that can perform multiple reaction steps in a single pot, such as coupling precursor molecules and subsequent methylation. mdpi.com Research into catalysts with controlled porosity and acidity will be crucial for selectively producing complex ethers. anr.fr

Furthermore, dynamic process intensification, which utilizes nonsteady-state operations, could be explored. For instance, dynamic reactive distillation has been shown to improve conversion and reduce energy consumption in DME synthesis and could be adapted for more complex etherification reactions. acs.org

Table 1: Potential Synthetic Feedstocks for Ether Production

Feedstock Description Potential Advantage Reference
Syngas (from Biomass) A mixture of H₂, CO, and CO₂ derived from the gasification of biomass. Renewable and sustainable source for producing green fuels and chemicals. pcc.euanr.fr
Captured CO₂ and H₂ Utilizing captured carbon dioxide and renewable hydrogen as primary inputs. Contributes to carbon capture and utilization (CCU) goals, promoting a circular carbon economy. mdpi.comfrontiersin.org

Addressing Unresolved Mechanistic Questions in this compound Reactivity

A deep understanding of a compound's reactivity is fundamental to its application. For ethers like DME, significant research has focused on their combustion chemistry, revealing complex, multi-stage ignition processes involving radical formation. smolecule.comfrontiersin.org For this compound, a larger and more complex molecule, the reaction mechanisms are likely to be even more intricate.

Future research should aim to elucidate the detailed kinetic and thermodynamic pathways of its reactions. This includes:

Oxidation and Combustion: Investigating the high-temperature and low-temperature combustion chemistry, identifying key intermediates, and understanding soot formation potential. While simple ethers like DME are known for clean combustion with low particulate matter emissions, the behavior of the more complex this compound needs to be experimentally determined. asme.orgresearchgate.net

Catalytic Conversion: Studying the mechanism of its conversion over various catalysts, for example, into valuable olefins. The dual-cycle mechanism proposed for the dimethyl ether-to-olefin (DTO) reaction on ZSM-5 catalysts could serve as a starting point for investigating similar transformations for this compound. researchgate.net

Atmospheric Chemistry: Determining its atmospheric lifetime and photochemical reactivity, which are crucial for assessing its environmental impact. asme.org

Advanced operando spectroscopic techniques, which allow for the observation of catalysts and reactants under actual reaction conditions, will be invaluable in these mechanistic studies. anr.fr

Integration of this compound Research with Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, enabling the acceleration of discovery and optimization processes. wiley.com The integration of these technologies into the study of this compound represents a paradigm shift.

Key areas for integration include:

Catalyst Design and Screening: ML algorithms can be trained on existing data to predict the performance of new catalyst compositions, significantly reducing the experimental effort required for catalyst development. researchgate.net This approach has been successfully used to optimize ZSM-5 catalysts for the DTO process. researchgate.net

Process Optimization: AI can be used to model and optimize complex reaction systems. For instance, AI-based models can predict engine performance and emissions for ether-based fuels or optimize integrated systems for green DME production from renewable sources. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling: ML models can predict the physicochemical properties of novel compounds based on their molecular structure. core.ac.uk This would allow for the rapid in silico evaluation of this compound and its derivatives for specific applications, such as alternative fuels, before committing to laborious synthesis and testing. core.ac.uk

Table 2: Applications of AI/ML in Ether Research

Application Area AI/ML Technique Objective Reference
Catalyst Optimization Artificial Neural Network (ANN) Optimize catalyst composition for longer life and higher selectivity. researchgate.net
Process Modeling Gaussian Process Regression Develop prognostic models for engine performance and emissions. researchgate.net
Fuel Property Prediction Quantitative Structure-Property Relationship (QSPR) Predict physicochemical properties like cetane number and sooting index from molecular structure. core.ac.uk

Potential Roles of this compound in Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry and sustainability are central to modern chemical research. Ethers, particularly DME and related compounds like polyoxymethylene dimethyl ether (PODE), are recognized for their potential as clean and sustainable fuels and chemical feedstocks. pcc.euresearchgate.netmdpi.com

Future research on this compound should actively explore its potential contributions to a green economy:

Renewable Fuel Candidate: Given that ethers often exhibit high cetane numbers and result in lower soot and NOx emissions compared to conventional diesel, this compound should be investigated as a potential sustainable fuel. researchgate.netmdpi.com Its production from renewable feedstocks like biomass or via CO₂ hydrogenation would be a key focus. pcc.eufrontiersin.org

Green Solvent: The utility of simple ethers as solvents is well-known. wikipedia.org The specific properties of this compound could make it a candidate as a novel, environmentally benign solvent for various chemical processes.

Platform Chemical: Research could focus on the catalytic conversion of this compound, derived from renewable sources, into other high-value chemicals, positioning it as a key platform molecule in a bio-based economy. frontiersin.org

A significant advancement in this area is sorption-enhanced DME synthesis (SEDMES), a process that integrates the reaction with in situ water removal. rsc.org This process intensification strategy dramatically increases single-pass conversion, especially when using CO₂ as a feedstock, unlocking the potential for highly efficient carbon utilization. rsc.org Exploring similar intensified processes for this compound could be a major research frontier.

Q & A

Q. How can the viscosity of dimethyl ether (DME) be experimentally measured and modeled across varying temperatures and pressures?

Methodological Answer: Viscosity measurements for DME can be performed using a vibrating-wire viscometer, covering temperatures from 243–373 K and pressures up to 30 MPa. Experimental data are fitted with multiparameter correlations for liquid and vapor phases, achieving uncertainties of ±2% (liquid) and ±3% (gas). Saturated liquid equations are derived to predict viscosity under phase-change conditions .

Q. What experimental setups are optimal for studying DME decomposition kinetics?

Methodological Answer: Rapid Compression Machines (RCMs) are effective for isolating specific reaction pathways, such as dimethyl carbonate decomposition to DME. Coupling RCM with laser diagnostics (e.g., OH radical detection) and sensitivity entropy analysis minimizes uncertainties in kinetic models by identifying critical reaction steps .

Q. How can catalytic distillation improve DME synthesis from methanol?

Methodological Answer: Solid ion-exchange resin catalysts in fixed-bed catalytic distillation reactors achieve >99.5% methanol conversion and >99.9% DME purity. This method reduces energy consumption by integrating reaction and separation, with process optimization focusing on temperature gradients and catalyst stability .

Advanced Research Questions

Q. How do discrepancies arise between modeled and experimental DME low-temperature oxidation data, and how can they be resolved?

Methodological Answer: Discrepancies in species like CO₂ and formaldehyde (overestimated by factors of 10 and 5, respectively) stem from uncertainties in ●OCH₂OCHO radical pathways. Global sensitivity analysis (e.g., Spearman Rank Correlation Coefficients) identifies critical reactions, such as HOOCH₂OCHO aldohydroperoxide decomposition, requiring refinement via high-level theoretical calculations (e.g., G4 method for transition states) .

Q. What strategies minimize uncertainty in DME combustion kinetic models?

Methodological Answer: A quasi-random sampling approach with uncertainty factors (e.g., 1.26 for DME-specific reactions) quantifies error propagation. For example, C₀–C₂ submechanisms contribute ±5% uncertainty in fuel consumption predictions below 780 K, while CO₂ errors (±15%) are linked to competing pathways. Iterative model validation against flow reactor and RCM data refines rate constants .

Q. How can CO₂-rich syngas be utilized for direct DME synthesis with high efficiency?

Methodological Answer: A lumped kinetic model parametrized with 240 fixed-bed reactor data points optimizes bifunctional catalyst systems (e.g., Cu/ZnO with zeolites). Process integration via Aspen Plus simulations balances CO₂ hydrogenation and methanol dehydration steps, achieving >70% carbon efficiency under techno-economic constraints .

Methodological Frameworks

Q. What computational tools are essential for DME reaction mechanism development?

Methodological Answer:

  • Quantum Chemistry : Gaussian 09 with G4 method calculates thermodynamic properties and transition states.
  • Kinetic Modeling : CHEMRATE fits modified Arrhenius parameters using canonical transition state theory.
  • Uncertainty Quantification : Monte Carlo simulations with ±2σ bounds on rate constants .

Q. How to design experiments for validating DME oxidation mechanisms under engine-relevant conditions?

Methodological Answer:

  • Use high-pressure flow reactors (e.g., 12.5 atm, 500–800 K) with synchrotron VUV photoionization mass spectrometry to track intermediates like CH₃OCH₂O₂ radicals.
  • Cross-validate with shock tube ignition delay data and RCM speciation profiles .

Data Management and Validation

Q. What protocols ensure reproducibility in DME kinetic studies?

Methodological Answer:

  • Publish raw datasets (e.g., NIST WebBook thermochemistry) and code for model fitting.
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental metadata .

Q. How to address non-reproducible DME reactivity in the negative temperature coefficient (NTC) region?

Methodological Answer: Re-examine peroxy radical isomerization pathways using isotopic labeling and cavity ring-down spectroscopy. For example, ●CH₂OCH₂OOH + O₂ → ●OOCH₂OCH₂OOH is highly sensitive in NTC regimes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.